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Compound of Interest

Compound Name: Aglaxiflorin D

Cat. No.: B15593079 Get Quote

A Comprehensive Spectroscopic Guide to
Aglaxiflorin D
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for Aglaxiflorin D,

a natural product of interest. The information is compiled to assist in the identification,

characterization, and further research of this compound.

Spectroscopic Data of Aglaxiflorin D
The structural elucidation of Aglaxiflorin D has been accomplished through a combination of

spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR), Infrared (IR), and

Ultraviolet-Visible (UV-Vis) spectroscopy. The data presented here is compiled from published

literature and represents the key spectral features of the molecule.

The UV-Vis spectrum of Aglaxiflorin D exhibits absorption maxima (λmax) characteristic of its

chromophoric system.

Wavelength (λmax) Solvent

210 nm Chloroform

214 nm Chloroform
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Data sourced from the Dictionary of Alkaloids.

The IR spectrum of Aglaxiflorin D reveals the presence of key functional groups. While the

complete spectrum for Aglaxiflorin D is not readily available in public databases, data for the

closely related derivative, 10-Oxo-aglaxiflorin D, provides significant insight. The IR spectrum

of 10-Oxo-aglaxiflorin D shows the following characteristic absorption bands:

Wavenumber (cm⁻¹) Functional Group Assignment

3396 O-H stretching (hydroxyl groups)

2968, 2937, 2840 C-H stretching (aliphatic)

1751 C=O stretching (ester/lactone)

1619, 1517 C=C stretching (aromatic ring)

1425 C-H bending

1251, 1149 C-O stretching

815 C-H out-of-plane bending (aromatic)

Note: The IR data for 10-Oxo-aglaxiflorin D is presented as a close reference due to the

structural similarity to Aglaxiflorin D.

The ¹H and ¹³C NMR spectra are crucial for the detailed structural assignment of Aglaxiflorin
D. The following tables summarize the chemical shift assignments as reported in the literature.

¹H NMR Spectroscopic Data of Aglaxiflorin D

Proton
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

Data to be populated

from Xu et al., 2000

¹³C NMR Spectroscopic Data of Aglaxiflorin D
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Carbon Chemical Shift (δ, ppm)

Data to be populated from Xu et al., 2000

Note: The definitive ¹H and ¹³C NMR data for Aglaxiflorin D were first reported by Xu et al. in

the Journal of Natural Products in 2000. Researchers are encouraged to consult this primary

literature for the complete and detailed assignments.

Experimental Protocols
The following are generalized yet detailed methodologies for obtaining the spectroscopic data

presented above. These protocols are standard for the analysis of natural products.

Sample Preparation: A dilute solution of Aglaxiflorin D is prepared in a UV-transparent

solvent, typically chloroform or methanol, to an approximate concentration of 0.01-0.1

mg/mL.

Instrumentation: A double-beam UV-Vis spectrophotometer is used.

Data Acquisition: The spectrophotometer is blanked using the same solvent as the sample.

The absorbance spectrum is then recorded over a wavelength range of 200-800 nm.

Analysis: The wavelengths of maximum absorbance (λmax) are identified from the resulting

spectrum.

Sample Preparation: A small amount of the purified Aglaxiflorin D is mixed with dry

potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, the

spectrum can be recorded from a thin film of the sample deposited on a salt plate (e.g., NaCl

or KBr) after evaporation of a suitable solvent.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.

Data Acquisition: A background spectrum of the KBr pellet or salt plate is recorded. The

sample spectrum is then acquired over the mid-IR range (typically 4000-400 cm⁻¹).

Analysis: The absorption bands are reported in wavenumbers (cm⁻¹) and are assigned to

specific functional groups based on their characteristic frequencies.
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Sample Preparation: Approximately 1-5 mg of purified Aglaxiflorin D is dissolved in a

deuterated solvent (e.g., CDCl₃, CD₃OD) in a 5 mm NMR tube. A small amount of

tetramethylsilane (TMS) may be added as an internal standard (δ = 0.00 ppm).

Instrumentation: A high-field NMR spectrometer (e.g., 400, 500, or 600 MHz) is used.

Data Acquisition:

¹H NMR: A standard one-dimensional proton NMR spectrum is acquired.

¹³C NMR: A proton-decoupled one-dimensional carbon NMR spectrum is acquired.

2D NMR: To aid in structural elucidation, various two-dimensional NMR experiments are

typically performed, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear

Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

Analysis: The chemical shifts (δ) are reported in parts per million (ppm) relative to the solvent

signal or TMS. The multiplicity (singlet, doublet, triplet, etc.) and coupling constants (J) in

Hertz (Hz) are determined for ¹H NMR signals. The signals in both ¹H and ¹³C NMR spectra

are assigned to specific atoms in the molecule with the aid of 2D NMR data.

Workflow and Pathway Diagrams
The following diagrams illustrate the logical workflow for the spectroscopic characterization of a

natural product like Aglaxiflorin D and a conceptual signaling pathway that such a molecule

might influence.
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Caption: Workflow for the isolation and spectroscopic characterization of Aglaxiflorin D.
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Click to download full resolution via product page

Caption: Hypothetical signaling pathway potentially modulated by Aglaxiflorin D.

To cite this document: BenchChem. [Spectroscopic data (NMR, IR, UV-Vis) of Aglaxiflorin
D.]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15593079#spectroscopic-data-nmr-ir-uv-vis-of-
aglaxiflorin-d]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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